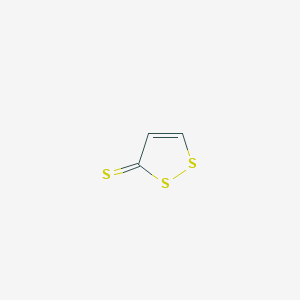

3H-1,2-Dithiole-3-thione

Descripción general

Descripción

Ditioletiona es una clase de compuestos organosulfurados caracterizados por un anillo de cinco miembros que contiene dos átomos de azufre y un átomo de oxígeno. Estos compuestos han despertado un interés significativo debido a sus posibles propiedades quimiopreventivas, particularmente en la prevención del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ditioletiona generalmente implica la reacción de aldehídos o cetonas con azufre. Uno de los primeros métodos fue reportado por el químico italiano G.A. Barbaglia en 1884, quien aisló un compuesto de la reacción entre isovaleraldehído y azufre . Los métodos sintéticos modernos a menudo emplean la tioanulación defluorante catalizada por cobre de trifluoropropinos arílicos utilizando azufre elemental como fuente de azufre .

Métodos de producción industrial

Los métodos de producción industrial para derivados de ditioletiona, como el oltipraz, involucran procesos de síntesis de varios pasos que garantizan un alto rendimiento y pureza. Estos métodos están optimizados para la producción a gran escala para satisfacer las demandas de aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

Ditioletiona sufre varias reacciones químicas, que incluyen:

Oxidación: Ditioletiona puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la ditioletiona en tioles.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de ditioletiona.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como aminas para reacciones de sustitución .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, tioles y varios derivados de ditioletiona sustituidos .

Aplicaciones Científicas De Investigación

Therapeutic Potential

D3T has been identified as a potent inducer of antioxidative and anti-inflammatory defenses. Research indicates that it enhances the expression of various phase II detoxifying enzymes, including glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular defense against oxidative stress and inflammation .

Case Study: Sepsis Intervention

A study highlighted D3T's potential as a therapeutic agent for sepsis. It was shown to induce protective mechanisms in multiple organ systems, including cardiovascular, renal, and neuronal tissues . The compound's ability to modulate oxidative stress responses suggests that it could be beneficial in treating conditions characterized by inflammation and oxidative damage.

Antioxidant Properties

D3T exhibits remarkable antioxidant capabilities. It has been demonstrated to increase levels of reduced glutathione (GSH) and enhance the activity of key antioxidant enzymes . This property is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders.

Research Findings

- In vitro studies have confirmed that D3T protects neuronal cells from hydrogen peroxide-induced damage by boosting GSH levels .

- However, it is important to note that D3T may also potentiate oxidative damage under certain conditions, indicating a complex relationship between its antioxidant activity and cellular responses .

Anticancer Activity

The anticancer potential of D3T has been extensively studied. Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy. Research has shown that D3T can exert cytotoxic effects on various cancer cell lines by modulating redox signaling pathways and enhancing the expression of pro-apoptotic factors .

Case Study: Cytotoxic Effects

A study reported that D3T exhibited more potent cytotoxicity against specific cancer cell lines compared to other known compounds. This suggests its potential as a lead compound for developing new anticancer agents .

Other Pharmacological Activities

Beyond its antioxidant and anticancer properties, D3T has demonstrated several other pharmacological activities:

- Antithrombotic Effects : D3T has been shown to possess antithrombotic properties, which could be beneficial in preventing blood clots .

- Chemotherapeutic Applications : The compound's ability to enhance the efficacy of chemotherapeutic agents has been explored, indicating potential use in combination therapies for cancer treatment .

Summary Table of Applications

Mecanismo De Acción

El principal mecanismo de acción de la ditioletiona implica la activación de la vía de señalización Nrf2. Esta activación conduce a la inducción de enzimas desintoxicantes de fase II, que juegan un papel crucial en la protección de las células contra el estrés oxidativo y los carcinógenos . Los compuestos de ditioletiona también pueden inhibir la vía de señalización NF-κB, reduciendo la inflamación y la progresión tumoral .

Comparación Con Compuestos Similares

Compuestos similares

Oltipraz: Un derivado de ditioletiona bien conocido con propiedades quimiopreventivas.

Anetol tritiona: Otro derivado de ditioletiona utilizado por sus propiedades estimulantes de la saliva.

Unicidad

Ditioletiona destaca por su capacidad de activar la vía de señalización Nrf2 e inducir enzimas desintoxicantes de fase II. Este mecanismo único lo convierte en un compuesto valioso para la quimioprevención y otras aplicaciones terapéuticas .

Actividad Biológica

3H-1,2-Dithiole-3-thione (D3T) is a sulfur-containing compound recognized for its significant biological activities, particularly in the context of antioxidant defense and chemoprevention. This article provides a comprehensive overview of the biological activities associated with D3T, supported by relevant research findings, case studies, and data tables.

Overview of this compound

D3T is a member of the 1,2-dithiole-3-thione family and is primarily found in cruciferous vegetables. It has garnered attention due to its potential as a phase II enzyme inducer and sulfur donor, which enhances cellular defenses against oxidative stress and inflammation. The compound has shown promise in various therapeutic contexts, including cancer prevention and neuroprotection.

Antioxidant Activity

D3T is a potent inducer of antioxidant enzymes and has been shown to increase levels of reduced glutathione (GSH) and the activity of NAD(P)H:quinone oxidoreductase (NQO1) in various cell types. This induction helps protect cells from oxidative damage caused by reactive oxygen species (ROS) and other harmful agents.

- Key Enzymes Induced by D3T:

- Superoxide dismutase (SOD)

- Catalase (CAT)

- Glutathione peroxidase (GPx)

- Heme oxygenase-1 (HO-1)

Neuroprotective Effects

Research indicates that D3T can inhibit neuronal apoptosis induced by ethanol exposure. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress.

Chemopreventive Properties

D3T has been found to inhibit the formation of DNA adducts in breast cancer cells, suggesting its potential role in cancer chemoprevention by reducing mutagenesis linked to environmental toxins.

Study on Lens Epithelial Cells

A study investigated the effects of D3T on lens epithelial cells (LECs) in diabetic conditions. The results demonstrated that D3T significantly reduced epithelial-mesenchymal transition (EMT) formation induced by advanced glycation end products (AGEs), highlighting its protective role against diabetic cataracts:

- Experimental Design:

Sepsis Intervention

In a mouse model of endotoxin-induced sepsis, D3T administration significantly improved survival rates when given shortly after lipopolysaccharide (LPS) exposure. This suggests that D3T can modulate inflammatory responses effectively:

- Key Findings:

Data Tables

Pharmacokinetics

D3T exhibits rapid absorption following oral administration, reaching peak concentrations in various organs within one hour. However, its levels decline quickly within 12 hours post-administration. Despite this rapid clearance, the induction of antioxidant defenses persists for several days after a single dose.

Propiedades

IUPAC Name |

dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2S3/c4-3-1-2-5-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZENMJMJWQSSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037052 | |

| Record name | 1,2-Dithiol-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3H-1,2-Dithiole-3-thione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-25-8 | |

| Record name | 1,2-Dithiole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dithiol-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dithiol-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dithiole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DITHIOLE-3-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT2QF220RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3H-1,2-Dithiole-3-thione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81 - 82 °C | |

| Record name | 3H-1,2-Dithiole-3-thione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.